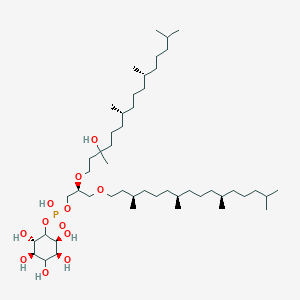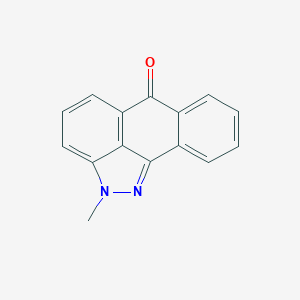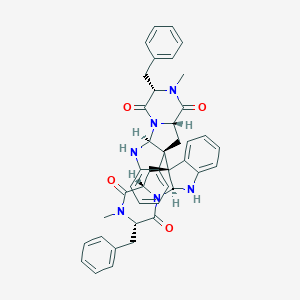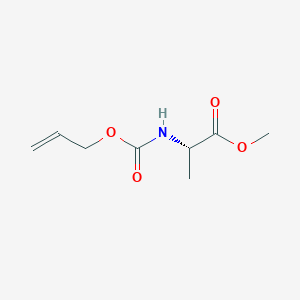
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate, also known as methyl acetylphenylalanylprolylglutamylglycinamide, is a synthetic peptide used in scientific research. It is a derivative of the natural peptide hormone thyrotropin-releasing hormone (TRH), which plays a crucial role in the regulation of thyroid hormone secretion and other physiological processes.
Mécanisme D'action
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate acts as an agonist of TRH receptors, which are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. By binding to these receptors, Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate (2S)-2-(prop-2-enoxycarbonylamino)propanoate activates a signaling cascade that leads to the release of various neurotransmitters and hormones, including thyroid-stimulating hormone (TSH), prolactin, and corticotropin-releasing hormone (CRH).
Effets Biochimiques Et Physiologiques
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate has been shown to have various biochemical and physiological effects, including the stimulation of thyroid hormone secretion, the modulation of pain perception, and the regulation of the immune system. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, it also has some limitations, including its relatively high cost, the need for specialized equipment and expertise for synthesis and purification, and the potential for non-specific binding to other receptors.
Orientations Futures
There are several future directions for research on Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate (2S)-2-(prop-2-enoxycarbonylamino)propanoate and its derivatives. These include the development of more potent and selective TRH receptor agonists, the investigation of the role of TRH in the regulation of energy metabolism and body weight, and the exploration of the potential therapeutic applications of TRH agonists in various diseases, including neurodegenerative diseases, pain disorders, and autoimmune disorders.
Conclusion:
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate is a synthetic peptide used in scientific research to study the mechanisms of action of TRH and its derivatives. It has various biochemical and physiological effects and has potential therapeutic applications in various diseases. Further research is needed to fully understand the role of TRH and its agonists in physiological processes and to develop more potent and selective TRH receptor agonists.
Méthodes De Synthèse
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, while in SPPS, the peptide is synthesized in solution and then purified.
Applications De Recherche Scientifique
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate is used in scientific research to study the mechanisms of action of TRH and its derivatives. It is also used to investigate the role of TRH in various physiological processes, including the regulation of thyroid hormone secretion, the modulation of pain perception, and the regulation of the immune system.
Propriétés
Numéro CAS |
128369-70-0 |
|---|---|
Nom du produit |
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate |
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate |
InChI |
InChI=1S/C8H13NO4/c1-4-5-13-8(11)9-6(2)7(10)12-3/h4,6H,1,5H2,2-3H3,(H,9,11)/t6-/m0/s1 |
Clé InChI |
NJIDTMUALCLNOT-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)NC(=O)OCC=C |
SMILES |
CC(C(=O)OC)NC(=O)OCC=C |
SMILES canonique |
CC(C(=O)OC)NC(=O)OCC=C |
Synonymes |
L-ALANINE, N-[(2-PROPENYLOXY)CARBONYL]-, METHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



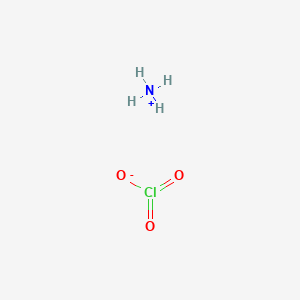
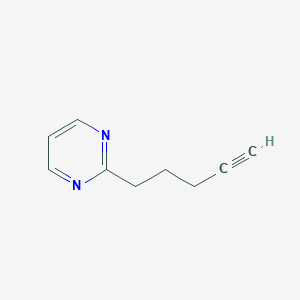
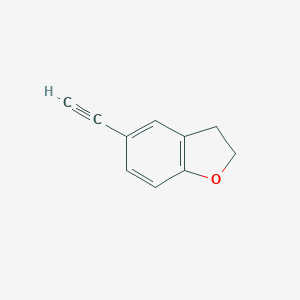
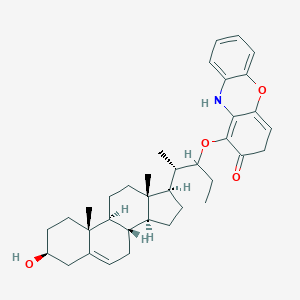
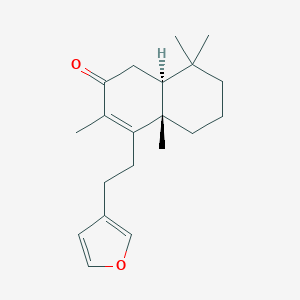
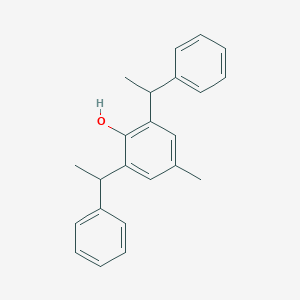
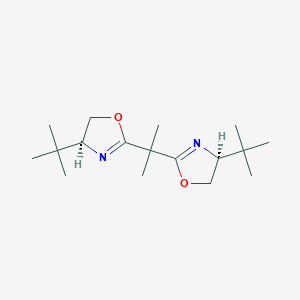
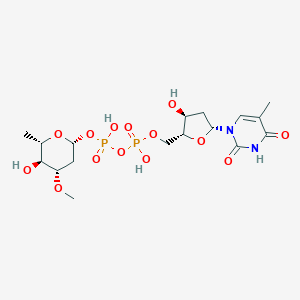
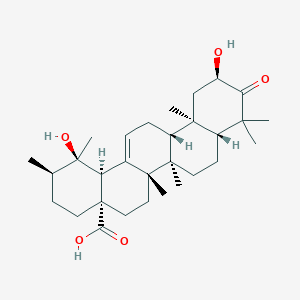

![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)
